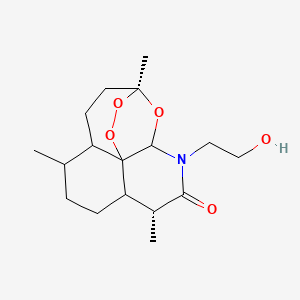

N-(2-Hydroxyethyl)-11-azaartemisinin

Description

Contextualization of Artemisinin (B1665778) Derivatives within Global Health Challenges

Artemisinin and its derivatives are indispensable in the global fight against malaria, a disease that continues to pose a significant threat to public health worldwide. The World Health Organization (WHO) recommends artemisinin-based combination therapies (ACTs) as the first-line treatment for uncomplicated Plasmodium falciparum malaria. csu.edu.au However, the emergence and spread of artemisinin-resistant malaria parasites in regions like Southeast Asia present a formidable challenge to malaria control and elimination efforts. nih.govnih.gov This growing resistance necessitates the development of new antimalarial agents with novel mechanisms of action or the ability to circumvent existing resistance pathways. nih.gov Beyond malaria, artemisinin and its derivatives have shown promise in other therapeutic areas, including cancer, due to their ability to induce reactive oxygen species (ROS) and promote apoptosis. nih.gov This multifaceted bioactivity underscores the importance of continued research into novel artemisinin analogs.

Strategic Significance of 11-Azaartemisinin Scaffolds in Bioactive Compound Design

The 11-azaartemisinin scaffold is of particular strategic importance in the design of new bioactive compounds for several key reasons. A critical aspect of artemisinin resistance is linked to the metabolic conversion of clinically used derivatives like artemether (B1667619) and artesunate (B1665782) into dihydroartemisinin (B1670584) (DHA). nih.gov DHA has been shown to induce a state of quiescence or dormancy in ring-stage parasites, allowing them to survive drug exposure. nih.gov A significant advantage of the 11-azaartemisinin scaffold is its inability to be metabolized to DHA, thereby potentially bypassing this resistance mechanism. nih.govnih.govnih.gov

Furthermore, the lactam ring in 11-azaartemisinins is chemically more robust and stable under acidic or basic conditions compared to the lactone ring of the parent compound. researchgate.netnih.gov This enhanced stability could lead to improved bioavailability. The nitrogen atom at the 11-position also provides a convenient point for chemical diversification, allowing researchers to introduce a wide array of substituents to modulate properties such as solubility, lipophilicity, and target engagement. researchgate.netnih.gov The synthesis of N-substituted 11-azaartemisinins is generally straightforward, often involving a two-step sequence from artemisinin. nih.gov

Research Landscape and Emerging Trends for N-(2-Hydroxyethyl)-11-azaartemisinin Analogs

Research into 11-azaartemisinin analogs is an active and evolving field. Studies have explored a wide range of N-substituents, from simple alkyl and aryl groups to more complex functionalities, in an effort to delineate structure-activity relationships (SAR). For instance, some N-alkyl-11-aza-9-desmethylartemisinins have demonstrated greater in vitro activity against P. falciparum than artemisinin itself. nih.gov

The synthesis of this compound has been achieved through the reaction of artemisinin with ethanolamine (B43304), followed by acid treatment. researchgate.net The introduction of the hydroxyethyl (B10761427) group was intended to increase the polarity and potentially the water solubility of the molecule. researchgate.net However, in one study, this specific compound, along with a related diol, was found to lack the essential endoperoxide bridge and consequently did not exhibit antimalarial activity in the assays conducted. researchgate.net This highlights the critical importance of the endoperoxide moiety for the antimalarial action of this class of compounds.

Despite this finding, the broader class of hydroxy-functionalized 11-azaartemisinins and their derivatives continue to be an area of interest. For example, while some parent hydroxy-functionalized azaartemisinins showed only modest activity, their subsequent derivatives displayed a high order of antimalarial activity against multidrug-resistant P. yoelii in mice. researchgate.net This suggests that the hydroxyl group in compounds like this compound can serve as a valuable synthetic handle for creating more potent analogs.

Emerging trends focus on creating derivatives with enhanced thermal stability and potent activity against both asexual and transmissible stages of malaria parasites. nih.govresearchgate.net For example, N-sulfonyl and N-carbonyl derivatives of 11-azaartemisinin have shown significantly improved thermal stability and potent antimalarial activities, with some exhibiting IC50 values in the low nanomolar range against both drug-sensitive and drug-resistant P. falciparum strains. nih.govresearchgate.net

The table below summarizes the in vitro antimalarial activity of selected 11-azaartemisinin derivatives against different strains of Plasmodium falciparum, providing a comparative context for the scaffold's potential.

| Compound | Parasite Strain | IC50 (nM) |

|---|---|---|

| p-Trifluoromethylbenzenesulfonyl-11-azaartemisinin | NF54 (drug-sensitive) | ~2-3 |

| p-Trifluoromethylbenzenesulfonyl-11-azaartemisinin | K1 (drug-resistant) | ~2-3 |

| p-Trifluoromethylbenzenesulfonyl-11-azaartemisinin | W2 (drug-resistant) | ~2-3 |

| 2'-Thienylsulfonyl-11-azaartemisinin | NF54 (late-stage gametocytes) | 8.7 |

| N-(2'-acetaldehydo)-11-azaartemisinin | Not Specified (in vitro) | 26x more active than artemisinin |

Data sourced from multiple studies for comparative purposes. nih.govnih.gov

Current research also extends to the anticancer properties of 11-azaartemisinin derivatives. For instance, novel hydrazide derivatives of N-amino-11-azaartemisinin are being investigated as potential inhibitors of the epidermal growth factor receptor (EGFR) for the treatment of triple-negative breast cancer. nih.gov This diversification of therapeutic targets for the 11-azaartemisinin scaffold indicates a promising future for this class of compounds in medicinal chemistry. The this compound structure, while perhaps not a potent antimalarial itself, represents a key building block in the ongoing quest for more stable, effective, and resistance-avoiding therapeutics derived from the remarkable artemisinin molecule.

Structure

3D Structure

Properties

IUPAC Name |

(1S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO5/c1-10-4-5-13-11(2)14(20)18(8-9-19)15-17(13)12(10)6-7-16(3,21-15)22-23-17/h10-13,15,19H,4-9H2,1-3H3/t10?,11-,12?,13?,15?,16+,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNUXFXHWUZMGM-MWQYCMEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2CCC(C3C24C(N(C1=O)CCO)O[C@](CC3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular and Cellular Mechanisms of Action

Role of Heme and Iron-Mediated Activation in Parasitic Systems

The primary mechanism of action for N-(2-Hydroxyethyl)-11-azaartemisinin within parasitic systems, particularly the malaria parasite Plasmodium falciparum, is critically dependent on activation by intraparasitic iron. The parasite resides within red blood cells and digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of heme, which contains ferrous iron (Fe²⁺). nih.gov

This free heme is believed to be the principal activator of the artemisinin (B1665778) class of compounds. nih.gov The iron in the heme group catalyzes the reductive cleavage of the endoperoxide bridge of this compound. This reaction is a pivotal step, transforming the relatively stable parent molecule into highly reactive and cytotoxic carbon-centered radicals. researchgate.net Evidence suggests that heme activates artemisinin more efficiently than other forms of iron, underscoring the importance of the parasite's hemoglobin digestion pathway for the drug's specific toxicity. nih.gov This targeted activation ensures that the drug exerts its most potent cytotoxic effects within the parasite, minimizing damage to the host's healthy cells which have significantly lower concentrations of free iron.

Investigation of the Endoperoxide Bridge in Bioactivity

The 1,2,4-trioxane (B1259687) ring, containing the endoperoxide bridge, is the pharmacophore of this compound and is indispensable for its biological activity. nih.gov The therapeutic efficacy of this compound is directly linked to the presence and reactivity of this peroxide linkage. Structural modifications that remove or alter this bridge result in a complete loss of antimalarial activity. researchgate.net For instance, deoxyartemisinin, a derivative that lacks the endoperoxide bridge, is biologically inactive. nih.gov

The bioactivity is initiated upon the cleavage of this bridge, a reaction facilitated by ferrous iron, as detailed previously. researchgate.net This cleavage generates high-valent iron-oxo species and carbon-centered radicals, which are the ultimate effectors of parasite killing. Therefore, the endoperoxide bridge serves as a latent source of cytotoxic agents, which are unleashed specifically in the iron-rich environment of the malaria parasite's digestive vacuole.

Mechanisms of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

Following the iron-mediated cleavage of the endoperoxide bridge, the resulting carbon-centered radicals can react with molecular oxygen, initiating a cascade of events that lead to the generation of Reactive Oxygen Species (ROS). researchgate.net ROS include molecules such as superoxide (B77818) anions, hydrogen peroxide, and highly reactive hydroxyl radicals. wikipedia.orgresearchgate.net

The accumulation of these ROS within the parasite induces a state of severe oxidative stress. researchgate.net Oxidative stress disrupts the delicate redox balance of the cell, leading to widespread, non-specific damage to vital macromolecules. This includes the peroxidation of lipids in cellular membranes, the oxidation of proteins, and damage to nucleic acids. The parasitic cell's antioxidant defense systems are overwhelmed by the sudden and massive influx of ROS, leading to a loss of function in critical metabolic pathways and ultimately, cell death. researchgate.net

Cellular Accumulation Mechanisms (e.g., Ion-Trapping in Acidic Organelles)

The targeted action of this compound is enhanced by its accumulation within the parasite, specifically in the acidic digestive vacuole. The incorporation of a nitrogen atom in the azaartemisinin structure imparts basic properties to the molecule. This characteristic is key to a cellular accumulation mechanism known as ion trapping.

The parasite's digestive vacuole maintains an acidic pH. When the neutral, lipid-soluble this compound molecule diffuses across the vacuolar membrane, it enters this acidic environment. Here, the basic nitrogen atom becomes protonated, and the molecule acquires a positive charge. This charged, ionized form is significantly less membrane-permeable and is consequently "trapped" within the acidic organelle. This process leads to a high concentration of the drug at its primary site of action, where it can be efficiently activated by the heme released from hemoglobin digestion. This mechanism is analogous to that of other weak base antimalarials, such as chloroquine, which also accumulate in the parasite's food vacuole. nih.gov

Identification of Molecular Targets and Specific Macromolecular Interactions

Once activated, the radical species generated from this compound are highly reactive and can interact with a multitude of molecular targets within the parasite.

A primary mechanism of cytotoxicity is the alkylation of parasite proteins. The carbon-centered radicals produced from the activated drug are potent electrophiles that readily form covalent adducts with nucleophilic residues on proteins, such as cysteine and histidine. nih.gov This covalent modification can alter the three-dimensional structure of proteins, leading to their inactivation.

Heme-mediated activation results in widespread and relatively non-specific alkylation of a large number of parasite proteins, disrupting numerous essential cellular processes simultaneously. nih.gov This multi-targeted attack is believed to be a key reason for the high potency of artemisinins and the slow development of clinical resistance. Heme itself can also be alkylated, which may interfere with the parasite's detoxification pathway of converting toxic heme into inert hemozoin crystals. nih.govnih.gov

Table 1: Key Research Findings on Artemisinin Derivative Interactions

| Mechanism | Key Finding | Implication for this compound |

|---|---|---|

| Heme Activation | Artemisinin activation is most efficient with heme-derived Fe²⁺. nih.gov | Activity is targeted to the parasite's digestive vacuole. |

| Endoperoxide Bridge | Derivatives lacking the endoperoxide bridge are inactive. researchgate.net | The bridge is essential for the generation of cytotoxic radicals. |

| Protein Alkylation | Activated artemisinin forms covalent adducts with parasite proteins. nih.govnih.gov | Leads to widespread, non-specific damage and enzyme inhibition. |

| Receptor Interaction | Azaartemisinin derivatives show potential as EGFR inhibitors. | May have applications beyond antimalarial treatment, such as in oncology. |

While much of the action of activated this compound is non-specific, recent research has explored more targeted interactions of azaartemisinin derivatives, particularly in the context of cancer therapy. Studies have investigated new hydrazide derivatives of N-amino-11-azaartemisinin as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).

Molecular docking studies have suggested putative interactions between these azaartemisinin compounds and EGFR. This line of research indicates that beyond the radical-mediated cytotoxicity relevant in malaria, the azaartemisinin scaffold may also be capable of more specific interactions with protein targets like receptor tyrosine kinases. These findings support the potential development of azaartemisinin derivatives as EGFR inhibitors for therapeutic use in specific types of cancer, such as triple-negative breast cancer.

Disruption of Cellular Homeostasis and Signaling Pathways

The semi-synthetic artemisinin derivative, this compound, also known as WHN-11, has been shown to exert significant anti-cancer effects by disrupting cellular homeostasis and key signaling pathways. nih.govresearchgate.net Research indicates that this compound induces a cellular stress response, leading to the activation of pathways that culminate in cell death. nih.govresearchgate.net Its mechanisms of action are multifaceted, impacting protein homeostasis, mitochondrial function, and energy production, ultimately triggering apoptosis and autophagy. nih.govresearchgate.net

A primary effect of this compound is the disruption of protein homeostasis. nih.govresearchgate.net The compound has been observed to increase the proteasome-mediated turnover of ubiquitinated proteins, suggesting an induction of proteotoxic stress within the cell. nih.govresearchgate.net This disruption of the cell's protein management system is a critical factor in its cytotoxic activity.

Furthermore, treatment with this compound leads to the induction of apoptosis, a form of programmed cell death. nih.govresearchgate.net This is a consequence of the cumulative cellular stress, including mitochondrial damage and the suppression of anti-apoptotic proteins. nih.govresearchgate.net

In addition to apoptosis, this compound also modulates autophagy. nih.govresearchgate.net An increase in autophagosomes, acidic vesicular organelles, and lipid droplets has been observed in cells treated with this compound. nih.govresearchgate.net Interestingly, the modulation of autophagy, either through activation or inhibition, appears to synergize with the activity of this compound in promoting cellular toxicity. nih.govresearchgate.net This suggests a complex interplay between the compound's effects and the cell's autophagic response.

Table 1: Effects of this compound on Cellular Homeostasis and Signaling Pathways

| Cellular Process/Pathway | Observed Effect | Reference |

| Protein Homeostasis | Increased proteasome-mediated turnover of ubiquitinated proteins | nih.govresearchgate.net |

| Mitochondrial Function | - Promoted mitochondrial depolarization and fission- Suppressed expression of anti-apoptotic Bcl-xL protein | nih.govresearchgate.net |

| Cellular Energy Production | - Decreased ATP synthesis | nih.govresearchgate.net |

| Cell Death Pathways | - Induced apoptosis- Increased autophagosomes, acidic vesicular organelles, and lipid droplets | nih.govresearchgate.net |

| Autophagy | Activation or inhibition synergized with cellular toxicity | nih.govresearchgate.net |

Structure Activity Relationship Sar Analysis and Rational Design Principles

Correlating N-11 Substitution Patterns with Biological Efficacy

The substitution at the N-11 position of the azaartemisinin scaffold is a critical determinant of biological activity. Replacing the lactone oxygen of artemisinin (B1665778) with a nitrogen atom to form the 11-azaartemisinin core allows for a wide array of modifications, profoundly influencing the compound's efficacy. nih.govnih.gov

Research into various N-11 substituted derivatives has revealed clear SAR trends. A comparative analysis shows that N-carbonyl derivatives are significantly more biologically active than their N-sulfonyl counterparts. scirp.org This suggests a potential positive contribution of the N-carbonyl group to the antimalarial activity. scirp.org For instance, one acylurea derivative was found to be approximately 1.5 times more active against Plasmodium falciparum than artemisinin itself. scirp.org

Within the N-sulfonyl series, the electronic properties of the substituents play a key role. For derivatives with monosubstituted aromatic rings, an increase in the electronegativity of the substituent correlates with increased activity. scirp.org This trend is further highlighted in disubstituted N-sulfonyl compounds, where a derivative with two strongly electronegative groups (Cl and NO₂) exhibited activity about 11 times greater than a related compound with less electronegative substituents. scirp.org

While many N-substituted 11-azaartemisinins show antimalarial activity equal to or greater than the parent artemisinin, the specific derivative N-(2-Hydroxyethyl)-11-azaartemisinin presents a notable exception. nih.gov Its synthesis from artemisinin and ethanolamine (B43304), followed by acid treatment, results in a lactam that lacks the crucial endoperoxide bridge, a pharmacophore widely considered essential for the antimalarial activity of this class. nih.govscirp.org Consequently, its activity profile is significantly altered. In contrast, other derivatives like N-(2'-acetaldehydo)-11-azaartemisinin have demonstrated potent effects, being 26 times more active in vitro and 4 times more active in vivo than artemisinin. researchgate.net

| Compound Class | Substituent at N-11 | Relative Activity Trend | Reference |

| N-Carbonyl | Acylurea | High activity (approx. 1.5x artemisinin) | scirp.org |

| N-Carbonyl | Aromatic rings with Nitro groups | High activity | scirp.org |

| N-Sulfonyl | Monosubstituted aromatic rings | Activity increases with substituent electronegativity | scirp.org |

| N-Sulfonyl | Disubstituted aromatic rings | More electronegative groups lead to higher activity | scirp.org |

| N-Alkyl | 2'-acetaldehydo | Very high activity (26x artemisinin in vitro) | researchgate.net |

| N-Alkyl | 2-hydroxyethyl | Lacks peroxide bridge, impacting typical antimalarial action | nih.gov |

This table summarizes the general trends observed for different N-11 substitution patterns.

Impact of Peripheral Functional Group Modifications on Potency and Selectivity

Peripheral modifications to the 11-azaartemisinin scaffold, beyond the N-11 position, significantly modulate potency and selectivity. The most profound modification observed in the synthesis of this compound is the loss of the endoperoxide bridge. nih.gov This 1,2,4-trioxane (B1259687) ring is the key pharmacophore for the standard antimalarial action of artemisinins, which involves iron-mediated cleavage of the peroxide bond. scirp.org The absence of this group in this compound fundamentally changes its mechanism and biological activity profile compared to other azaartemisinins that retain it. nih.gov

Interestingly, a dimeric lactam formed during a related synthesis using ethylenediamine (B42938), which also lacked the peroxide functionality, was found to possess high antimalarial activity. nih.gov This suggests that alternative mechanisms of action can be engaged by these modified scaffolds, possibly through the introduction of nitrogen atoms and unique three-dimensional structures. nih.gov

Further studies have shown that the integration of other peripheral functional groups can enhance potency and selectivity for different therapeutic targets. For example, the synthesis of 11-azaartemisinin derivatives bearing halogenated aromatic moieties connected via 1,2,3-triazole bridges has yielded compounds with potent anticancer activity. nih.gov In this series, the position and nature of the halogen atom on the aromatic ring were critical. The meta-substituted bromide and iodide compounds showed superior anticancer activity against epidermoid carcinoma, hepatocellular carcinoma, and human lung adenocarcinoma cell lines compared to their ortho- and para-analogs. nih.gov Notably, the most promising meta-bromo derivative demonstrated significant tumor selectivity, being substantially less active against normal cells. nih.gov This highlights how peripheral modifications can be strategically employed to direct the biological activity of the 11-azaartemisinin core toward different disease targets and improve therapeutic indices.

Stereochemical Influences on Bioactivity Profiles

The biological activity of artemisinin and its analogs is intrinsically linked to their specific three-dimensional structure. nih.gov The parent scaffold possesses a defined stereochemistry, and alterations to any of its chiral centers can lead to a dramatic loss of activity. mdpi.com The synthesis of this compound from artemisinin yields a product with a specific stereochemical configuration inherited from the natural product, designated as (4S,8S,9S,13S,1R,5R,12R). nih.gov

While the core stereochemistry is established, the introduction of new chiral centers or the existence of diastereomers can further influence the bioactivity profile. For many classes of bioactive compounds, different stereoisomers exhibit distinct pharmacological and toxicological effects due to differential binding at chiral biological targets like enzymes and receptors. nih.gov In some cases, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. mdpi.com

In the broader context of artemisinin derivatives, it has been demonstrated that the natural enantiomeric form is responsible for the antimalarial activity. mdpi.com However, specific studies detailing the synthesis of different stereoisomers of this compound and a comparative evaluation of their biological activities have not been extensively reported in the reviewed literature. One study on cocrystal formation noted that diastereospecific crystallization can occur, with a racemic mixture of mandelic acid yielding a product solely with the D-enantiomer, highlighting the stereochemical recognition capabilities of the 11-azaartemisinin scaffold. rsc.org

Computational Chemistry and Cheminformatics in SAR Elucidation

Computational methods are powerful tools for understanding the complex SAR of 11-azaartemisinin derivatives, providing insights that guide the rational design of new, more potent analogs. scirp.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is used to visualize the charge distribution of a molecule and identify regions susceptible to electrophilic or nucleophilic attack. scirp.orgresearchgate.net For 11-azaartemisinin derivatives, MEP maps reveal key features required for biological recognition and activity. scirp.org The maps of active N-11-azaartemisinins are similar to that of artemisinin, particularly in the region of the 1,2,4-trioxane ring. scirp.orgscirp.org A higher concentration of electron density (more negative potential, typically colored red) in this endoperoxide region is generally indicative of greater biological activity. scirp.orgresearchgate.net The most negative MEP regions, with potential values ranging from –130.52 to –114.21 kcal/mol, are identified as the likely sites for electrophilic attack, a crucial step in the molecule's proposed mechanism of action. scirp.orgscirp.org

Ligand-Receptor Interaction Modeling

To understand how N-11-azaartemisinins exert their effect, their interaction with the putative biological target, heme, has been modeled. scirp.org Molecular docking studies show that these derivatives interact with the Fe(II) of the heme group, preferentially orienting one of the peroxide oxygen atoms (O₁) towards the iron. scirp.org The distance between the iron and this oxygen, denoted d(Fe-O₁), is a critical parameter. In general, compounds with high antimalarial activity (classified as 'cha') exhibit larger d(Fe-O₁) values compared to compounds with low activity ('cla'). scirp.org A larger separation distance, coupled with lower (more favorable) interaction energy, is associated with increased biological activity, as this facilitates the electron transfer necessary to activate the endoperoxide bridge. scirp.org For the parent 11-azaartemisinin, the d(Fe-O₁) is 2.569 Å, which is smaller than that of artemisinin (2.670 Å), reflecting its lower activity. scirp.org

| Compound Class | Avg. d(Fe-O₁) (Å) | Avg. Interaction Energy (kcal/mol) | Activity Class |

| High Activity | Higher values | Lower (more favorable) values | cha |

| Low Activity | Lower values | Higher (less favorable) values | cla |

This table shows the correlation between modeled interaction parameters and biological activity class for N-11-azaartemisinins.

Supervised Machine Learning Approaches for Activity Prediction

Supervised machine learning methods have been successfully applied to classify N-11-azaartemisinins and predict their antimalarial activity. scirp.org Using techniques such as Principal Component Analysis (PCA), K-Nearest Neighbor (KNN), and Stepwise Discriminant Analysis (SDA), researchers have built models that separate compounds into high-activity (cha) and low-activity (cla) classes based on a set of calculated molecular descriptors. scirp.org

These models identified several key properties responsible for the classification. Among the most important were:

εLUMO+1 : The energy of the molecular orbital one level above the lowest unoccupied molecular orbital. Lower εLUMO+1 values were characteristic of the high-activity compounds, suggesting that the charge transfer reaction is a vital part of the mechanism of action. scirp.org

d(C6-C5) : The bond distance between carbon atoms C6 and C5. This geometric parameter relates to the steric availability of atoms, indicating its importance in the biological process. scirp.org

TSA (Total Surface Area) : This descriptor is also correlated with the steric factors that influence ligand-receptor interactions. scirp.org

These computational models not only predict the activity of existing compounds but also enable the in silico design and screening of new, potentially more effective N-11-azaartemisinin derivatives prior to their synthesis and biological evaluation. scirp.org

Preclinical Efficacy Studies and Biological Applications

Antimalarial Activity in In Vitro Parasite Models

In vitro studies are foundational in determining the direct antiparasitic effects of a new chemical entity. The efficacy of N-(2-Hydroxyethyl)-11-azaartemisinin and related compounds has been assessed against laboratory-adapted strains of Plasmodium falciparum, the deadliest species of human malaria parasite.

Initial screenings of novel artemisinin (B1665778) derivatives typically involve testing against drug-sensitive strains of P. falciparum. However, in a study detailing the synthesis of this compound, the compound was evaluated for its antimalarial properties and was found to be devoid of activity. nih.govresearchgate.net While other N-substituted 11-azaartemisinins have demonstrated significant potency against sensitive strains like NF54, with IC50 values often below 10.5 nM, the 2-hydroxyethyl substitution did not confer this activity. researchgate.netnih.gov

The global challenge of antimalarial drug resistance necessitates that new compounds are effective against resistant parasite strains. Numerous studies have confirmed the high activity of various 11-azaartemisinin derivatives against chloroquine-resistant and multi-drug resistant strains such as K1 and W2. researchgate.netnih.gov For instance, certain N-sulfonyl derivatives of 11-azaartemisinin exhibit potent IC50 values between 2 and 3 nM against these resistant parasites. researchgate.netnih.gov

In contrast, specific testing of this compound (referred to as compound 4 in the study) showed it lacked antimalarial activity when evaluated. nih.govresearchgate.net Another related derivative, a dimeric lactam, did show a high degree of activity against the W-2 clone, with an IC50 value comparable to artemisinin itself. nih.gov This highlights the critical influence of the specific substituent on the 11-azaartemisinin core in determining antiparasitic efficacy.

| Compound | Parasite Strain | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Not specified | Inactive | nih.govresearchgate.net |

| (4′-trifluoromethyl)benzenesulfonylazaartemisinin | K1 | ~2-3 | researchgate.netnih.gov |

| (4′-trifluoromethyl)benzenesulfonylazaartemisinin | W2 | ~2-3 | researchgate.netnih.gov |

| Dimeric Lactam Derivative (Compound 8) | W-2 | Comparable to Artemisinin | nih.gov |

To combat the spread of malaria, compounds that can eliminate transmissible sexual stage parasites (gametocytes) are highly valuable. Studies have shown that some 11-azaartemisinin derivatives possess activity against both early and late-stage P. falciparum gametocytes. researchgate.netnih.gov For example, a 2′-thienylsulfonyl derivative was found to be particularly active against late-stage (IV–V) gametocytes, with an IC50 value of 8.7 nM. researchgate.netnih.gov There is no specific data available regarding the gametocytocidal activity of this compound, though its inactivity against asexual stages makes such activity unlikely.

Antimalarial Activity in In Vivo Animal Models

Following in vitro screening, promising compounds are advanced to in vivo models to assess their efficacy within a whole organism. Murine malaria models are standard for these preclinical evaluations.

The multidrug-resistant Plasmodium yoelii model in Swiss mice is a robust system for testing the in vivo potential of new antimalarials. While this compound was not advanced to in vivo testing due to its lack of in vitro activity, other hydroxy-functionalized 11-azaartemisinins and their derivatives have been evaluated in this model. nih.govresearchgate.net Studies have shown that while some parent hydroxy-azaartemisinins display only modest activity, their derivatives can exhibit a high order of antimalarial efficacy. nih.govresearchgate.net

A critical step in drug development is comparing the efficacy of a candidate compound against current clinical standards. In the P. yoelii murine model, derivatives of 11-azaartemisinin have been benchmarked against clinically used drugs like β-arteether. nih.gov Several derivatives demonstrated superior or comparable protection at lower concentrations than β-arteether. For example, one biphenyl-based derivative provided 100% protection to infected mice, whereas β-arteether required a significantly higher amount to achieve the same level of protection in this specific model. nih.gov No comparative efficacy data exists for this compound due to its demonstrated lack of primary antimalarial activity. nih.govresearchgate.net

| Compound | Protection Level | Reference |

|---|---|---|

| Biphenyl-based 11-azaartemisinin derivative (13f) | 100% | nih.gov |

| β-Arteether | 100% | nih.gov |

Anticancer Activity in In Vitro Cell Line Models

The evaluation of this compound's anticancer potential has been a subject of scientific inquiry, though studies on this specific compound are limited. Research involving the synthesis and biological screening of this compound, also identified as compound 4 in relevant literature, concluded that it was devoid of cytotoxic activity in the assays performed. nih.gov However, to provide a broader context of the 11-azaartemisinin scaffold from which this compound is derived, the activities of other, more potent derivatives are discussed below.

While this compound itself was found to be inactive, recent studies on other 11-azaartemisinin derivatives bearing halogenated aromatic moieties have demonstrated significant anticancer activity against several carcinoma cell lines. nih.gov A 2024 study synthesized a series of these compounds and evaluated their antiproliferative effects against epidermoid carcinoma (KB), hepatocellular carcinoma (HepG2), and human lung adenocarcinoma (A549) cell lines. nih.gov

Among the tested derivatives, the compound designated 8c , which features a meta-bromophenyl-1,2,3-triazole moiety, emerged as particularly effective. nih.gov It displayed potent growth inhibition across all three cell lines, with the activity varying based on the cancer type. nih.gov This highlights the potential of the 11-azaartemisinin backbone as a template for developing effective anticancer agents, even though the specific N-(2-hydroxyethyl) substitution did not yield a cytotoxic compound. nih.govnih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| This compound | - | - | Inactive | nih.gov |

| 11-Azaartemisinin Derivative 8c | KB | Epidermoid Carcinoma | 7.7 | nih.gov |

| HepG2 | Hepatocellular Carcinoma | 42.5 | nih.gov | |

| A549 | Lung Adenocarcinoma | 15.5 | nih.gov |

Consistent with findings in other cancer models, this compound did not exhibit cytotoxicity against breast cancer cells. nih.gov However, research into other derivatives of the azaartemisinin family shows significant promise against aggressive, triple-negative breast cancer (TNBC) cell lines. A 2024 study focused on new hydrazide derivatives of N-amino-11-azaartemisinin reported notable cytotoxicity against both MDA-MB-231 and MDA-MB-468 cell lines. nih.gov The most promising compound from this series, designated 10j , demonstrated IC₅₀ values in the low micromolar range, indicating potent anti-proliferative effects. nih.gov

Furthermore, in the same synthetic study that found this compound to be inactive, a related diol derivative (7 ) was also produced. nih.gov This diol derivative, in contrast, exhibited cytotoxic activity against a human breast ductal carcinoma cell line with an IC₅₀ value of 2.7 µg/mL. nih.govresearchgate.net These findings underscore that while the N-(2-hydroxyethyl) group may not confer cytotoxic properties, other modifications to the 11-azaartemisinin structure can lead to potent anti-breast cancer agents.

| Compound | Cell Line | Cancer Type | IC₅₀ | Source |

|---|---|---|---|---|

| This compound | - | - | Inactive | nih.gov |

| N-Amino-11-azaartemisinin Derivative 10j | MDA-MB-231 | Triple-Negative Breast Cancer | 1.74 µM | nih.gov |

| MDA-MB-468 | Triple-Negative Breast Cancer | 1.64 µM | nih.gov | |

| Azaartemisinin Diol Derivative 7 | Human Breast Ductal Carcinoma | 2.7 µg/mL | nih.govresearchgate.net |

There is a lack of available scientific literature detailing the evaluation of this compound or its closely related analogues against other neoplastic cell models such as the HL-60 promyelocytic leukemia line or various neuroblastoma cell lines. The primary research documenting the synthesis of this compound reported its general lack of cytotoxic activity, and subsequent focused studies on this specific compound in other cancer types have not been published. nih.gov Broader research into the artemisinin class of compounds has shown activity in these models, but data specific to the 11-azaartemisinin scaffold remains limited to the carcinoma and breast cancer cell lines discussed previously.

A critical aspect of chemotherapy development is the ability of a compound to selectively target cancer cells while sparing healthy, non-cancerous cells. Although this compound was found to be inactive against cancer cells, studies on other active 11-azaartemisinin derivatives provide valuable insight into the selectivity of this molecular framework.

The study on halogenated 11-azaartemisinin derivatives demonstrated a significant degree of tumor selectivity. nih.gov The most potent compound, 8c , was evaluated against the non-cancerous human embryonic kidney cell line Hek293 and was found to be substantially less toxic to these normal cells compared to the cancer cell lines. nih.gov The selectivity index (SI), a ratio of the IC₅₀ in normal cells to that in cancer cells, was approximately 32 for KB cells, 6 for HepG2 cells, and 16 for A549 cells, indicating a favorable therapeutic window. nih.gov

Similarly, an earlier study on the parent compound 11-azaartemisinin and its N-sulfonyl derivatives reported "relatively benign cytotoxicity" when tested against normal human fetal lung fibroblasts (HFLF WI-38). researchgate.netnih.gov This collective evidence suggests that the 11-azaartemisinin scaffold possesses an inherent structural bias that favors cytotoxicity in cancerous cells over non-cancerous ones, a promising characteristic for further drug development.

Antiparasitic Activity Beyond Malaria

The therapeutic utility of artemisinin analogues is not confined to malaria. Their endoperoxide bridge is key to their activity against a range of parasites, including other members of the Apicomplexa phylum.

Neospora caninum is an apicomplexan parasite responsible for neosporosis, a major cause of abortion in cattle that results in significant economic losses worldwide. researchgate.netnih.gov There are currently no effective drugs available for treating this disease in bovines. nih.gov Research has shown that artemisinin and its derivatives are active against N. caninum. nih.gov

While no specific data exists for the this compound derivative, its parent compound, 11-azaartemisinin, has been evaluated for its efficacy against N. caninum tachyzoites, the proliferative stage of the parasite. researchgate.netnih.gov In an in vitro study using infected human foreskin fibroblasts, 11-azaartemisinin demonstrated potent activity, inhibiting the parasite's growth with a half-maximal inhibitory concentration (IC₅₀) of 150 nM. nih.gov This finding establishes that the 11-azaartemisinin core structure is effective against this non-malarial apicomplexan parasite.

| Compound | Parasite | Assay System | IC₅₀ | Source |

|---|---|---|---|---|

| 11-Azaartemisinin | Neospora caninum (tachyzoites) | Infected Human Foreskin Fibroblasts | 150 nM | nih.gov |

Exploration of Other Bioactivities (e.g., Herbicidal Properties)

While the primary focus of artemisinin and its analogues has been on their medicinal applications, there is some indication that these compounds may possess other biological activities, including herbicidal properties. The synthesis of this compound has been described in the scientific literature, where it is also noted that azaartemisinin analogues have demonstrated herbicidal activity. researchgate.netmdpi.comresearchgate.net

This suggestion of phytotoxicity is rooted in early studies of the parent compound, artemisinin, which is a natural constituent of annual wormwood (Artemisia annua). scirp.orgresearchgate.netusda.govsare.orgwikipedia.org Research has shown that artemisinin itself can act as a selective phytotoxin, inhibiting the germination and growth of various weed species. scirp.orgresearchgate.net The mechanism of this herbicidal action is thought to be linked to the endoperoxide bridge, a key structural feature of artemisinin and its active derivatives. fao.org

However, specific studies detailing the herbicidal or phytotoxic effects of this compound are not available in the current body of scientific literature. Therefore, no quantitative data on its potency, selectivity, or spectrum of activity against different plant species can be presented. The exploration of this compound for its herbicidal properties remains an area for future investigation.

Interactive Data Table: Herbicidal Activity of Artemisinin (Parent Compound)

The following table presents data on the parent compound, artemisinin, to provide context for the potential herbicidal activity of its analogues. No specific data is available for this compound.

| Plant Species | Effect | Concentration for 50% Inhibition (I50) | Reference |

| Lemna minor (Duckweed) | Growth Inhibition | 5 µM | fao.org |

| Lactuca sativa (Lettuce) | Germination Inhibition | >33 µM | researchgate.net |

| Amaranthus retroflexus (Redroot Pigweed) | Growth Inhibition | ~33 µM | researchgate.net |

| Ipomoea lacunosa (Pitted Morningglory) | Growth Inhibition | ~33 µM | researchgate.net |

Preclinical Resistance Mechanisms and Counter Strategies

Analysis of Acquired Resistance Pathways in Target Organisms

Although direct research into acquired resistance to N-(2-Hydroxyethyl)-11-azaartemisinin is limited, the primary resistance mechanisms observed for the parent artemisinin (B1665778) class, particularly in the context of Plasmodium falciparum, offer valuable insights. The principal pathway of artemisinin resistance is associated with mutations in the Kelch 13 (K13) propeller domain protein. nih.gov These mutations are thought to reduce the parasite's susceptibility to artemisinin-induced cellular stress and protein damage.

The proposed mechanism suggests that K13 mutations lead to a decreased ubiquitination of phosphatidylinositol-3-kinase (PI3K), resulting in elevated levels of phosphatidylinositol-3-phosphate (PI3P). This cascade enhances the parasite's ability to handle the oxidative stress induced by artemisinin activation, a process dependent on the compound's endoperoxide bridge. Parasites with these mutations can enter a state of quiescence during the ring stage of their lifecycle, allowing them to survive the short-acting artemisinin pulse. nih.gov

It is plausible that target organisms could develop similar resistance mechanisms to this compound. Alterations in drug target engagement, enhancement of cellular stress responses, and increased drug efflux are common resistance strategies that could theoretically emerge. For instance, in cancer cell lines, resistance to artemisinin derivatives has been associated with various mechanisms, including the upregulation of drug efflux pumps and alterations in pathways that manage oxidative stress.

Strategies to Inhibit Resistance Development in Preclinical Models

Preventing the emergence of resistance is a critical aspect of drug development. Several preclinical strategies are being explored to inhibit the development of resistance to artemisinin and its derivatives.

Combination Therapy: A primary strategy is the use of combination therapies, where the artemisinin derivative is co-administered with a drug that has a different mechanism of action. This approach is the standard for malaria treatment (Artemisinin-based Combination Therapies or ACTs) and is being investigated for other applications. plos.org In preclinical models, combining artemisinins with proteasome inhibitors has shown strong synergistic effects, effectively killing even artemisinin-resistant parasites by targeting their enhanced cellular stress response. plos.org

Triple Combination Therapies: To combat resistance to both artemisinin and its partner drugs, triple artemisinin combination therapies (TACTs) are being modeled. These therapies combine an artemisinin derivative with two different partner drugs, which could delay the emergence and spread of resistance. plos.org

Modified Dosing Regimens: Mathematical modeling based on preclinical data suggests that modifying treatment regimens could also be an effective strategy. For instance, extending the duration of artemisinin treatment from three to four days is predicted to be sufficient to clear resistant parasite infections. plos.org

Development of Structurally Novel Compounds: As exemplified by the development of 11-azaartemisinins, a key strategy is to create compounds that are structurally distinct from existing drugs. By designing molecules that are not susceptible to existing resistance mechanisms (e.g., by avoiding metabolic conversion to DHA), the likelihood of resistance emergence can be reduced. up.ac.za The synthesis of this compound, a lactam derivative lacking the peroxide functionality of the parent artemisinin, is an example of this approach, though its activity against resistant strains requires further investigation. nih.gov

| Strategy | Preclinical Model/Study Type | Rationale | Reference |

|---|---|---|---|

| Combination with Proteasome Inhibitors | P. falciparum in vitro, P. berghei mouse model | Synergistically enhances artemisinin activity by targeting the parasite's stress response, overcoming K13-mediated resistance. | plos.org |

| Triple Combination Therapy (TACTs) | Mathematical modeling | Delays the selection of parasites resistant to both artemisinin and partner drugs. | plos.org |

| Extended Dosing Regimen | Mathematical modeling of in vitro kinetic data | Increases drug exposure time to effectively clear slower-clearing, resistant parasites. | plos.org |

| Synthesis of Novel Derivatives | In vitro and in vivo antimalarial assays | Creates compounds that are not recognized by existing resistance mechanisms and possess improved stability and bioavailability. | up.ac.zanih.gov |

Preclinical Biopharmaceutical Considerations and Pharmacokinetic Aspects

In Vitro and In Vivo Stability Profiles of the Compound

The stability of a drug candidate is a crucial determinant of its potential for clinical success. Issues such as poor thermal, chemical, and metabolic stability are known limitations of clinically used artemisinins, which are typically metabolized or hydrolyzed to dihydroartemisinin (B1670584) (DHA) in vivo. researchgate.net The 11-azaartemisinin scaffold offers significant advantages in this regard.

In Vitro Stability:

Lactam analogues of artemisinin (B1665778), including the 11-azaartemisinin series, have been reported to exhibit greater stability under acidic conditions, such as those found in the stomach. nih.gov This enhanced acid stability is significant as it can reduce drug degradation upon oral administration, potentially leading to increased bioavailability. nih.gov Furthermore, certain N-substituted 11-azaartemisinins have demonstrated substantially greater thermal stabilities compared to the artemisinins currently in clinical use. nih.gov

Specific data on the microsomal stability of the parent compound, 11-azaartemisinin, provides valuable insight. In studies using mouse, rat, and human liver microsomes, 11-azaartemisinin displayed notable stability. nih.govsemanticscholar.org Particularly in human liver microsomes, its half-life, clearance rate, and extraction ratio could not be calculated as it remained stable throughout the experiment. nih.govsemanticscholar.org While specific in vitro stability data for N-(2-Hydroxyethyl)-11-azaartemisinin is not extensively detailed in the available literature, the general stability of the 11-azaartemisinin core structure is a promising indicator.

In Vivo Stability:

A key feature of 11-azaartemisinin and its N-substituted derivatives is their metabolic stability with respect to the generation of DHA. researchgate.netnih.gov Unlike clinically used artemisinins, these compounds are structurally precluded from forming DHA, a metabolite linked to the induction of ring-stage quiescence in Plasmodium falciparum, which is associated with artemisinin resistance. researchgate.netnih.gov While the specific in vivo stability profile of this compound has not been fully characterized, the inherent stability of the 11-azaartemisinin scaffold and its inability to produce DHA are significant advantages. researchgate.netnih.gov

Table 1: Microsomal Stability of 11-Azaartemisinin

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

|---|---|---|

| Mouse | >150 | Moderate |

| Rat | >150 | Low |

| Human | Stable | Not calculable |

Data sourced from studies on the parent compound, 11-azaartemisinin. nih.govsemanticscholar.org

Strategies for Enhancing Aqueous Solubility and Systemic Exposure in Preclinical Models

Poor aqueous solubility is a common challenge in the development of artemisinin-based drugs. nih.gov While several azaartemisinin derivatives have log P values below 3.5, they often exhibit poor aqueous solubility, at less than 1 mg/L at pH 7. nih.gov

The incorporation of a hydrophilic substituent on the lactam nitrogen is a deliberate strategy to improve the solubility of these compounds. nih.gov The N-(2-hydroxyethyl) group in this compound is intended to serve this purpose, potentially enhancing its water solubility. nih.gov It has been noted that the parent compound, 11-azaartemisinin, displayed the best intrinsic solubility among a series of tested amino-artemisinins, with a solubility of over 144.2 µM in aqueous solutions. nih.gov

Another promising strategy for enhancing the aqueous solubility of 11-azaartemisinin is the formation of cocrystals. Studies have shown that cocrystals of 11-azaartemisinin with various coformers, such as alkenoic acids, can significantly improve its aqueous solubility. researchgate.netrsc.org This approach could potentially be applied to this compound to improve its dissolution rate and subsequent systemic exposure in preclinical models. While specific formulation strategies for this compound are not detailed in the current literature, these general approaches for the 11-azaartemisinin class of compounds are highly relevant.

Table 2: Solubility Enhancement Strategies for 11-Azaartemisinins

| Strategy | Description | Potential Outcome |

|---|---|---|

| Hydrophilic Substitution | Incorporation of polar groups, such as the N-(2-hydroxyethyl) moiety, onto the molecular scaffold. | Increased intrinsic aqueous solubility. |

| Cocrystallization | Formation of crystalline structures with pharmaceutically acceptable coformers. | Enhanced dissolution rate and apparent solubility. |

Characterization of Preclinical Metabolic Transformations and Metabolite Identification

The metabolic pathways of N-substituted 11-azaartemisinins are not yet fully elucidated. researchgate.netnih.gov However, a critical and advantageous characteristic of this class of compounds is that they cannot be metabolized to dihydroartemisinin (DHA), thereby avoiding the resistance mechanisms associated with this metabolite. researchgate.netresearchgate.netnih.gov

For the parent compound, 11-azaartemisinin, studies have suggested the formation of an expected metabolite, 10-azadesoxyartemisinin. researchgate.net This indicates that metabolic transformations can occur on the core structure. While specific studies on this compound are lacking, it is plausible that it undergoes metabolic changes to both the azaartemisinin core and the N-(2-hydroxyethyl) side chain. The presence of the hydroxyl group in the side chain may also open avenues for further derivatization. nih.gov General metabolic pathways for artemisinin and its derivatives often involve Phase I reactions such as hydroxylation and deoxyhydroxylation, followed by Phase II conjugation reactions. However, detailed metabolite identification for this compound in preclinical models has not been reported.

Table 3: Potential Metabolic Pathways for 11-Azaartemisinins

| Metabolic Reaction | Potential Metabolite | Comments |

|---|---|---|

| Core Structure Modification | 10-azadesoxyartemisinin | Identified as a potential metabolite of 11-azaartemisinin. researchgate.net |

| Side Chain Modification | Oxidized or conjugated derivatives of the N-(2-hydroxyethyl) group. | Hypothetical, based on general drug metabolism principles. |

Advanced Research Directions and Future Translational Perspectives

Design and Synthesis of Next-Generation N-(2-Hydroxyethyl)-11-azaartemisinin Derivatives

The foundational synthesis of N-substituted 11-azaartemisinins involves a two-step reaction sequence starting from artemisinin (B1665778). nih.gov The reaction of artemisinin with a primary amine, such as ethanolamine (B43304), followed by acid treatment, yields the corresponding N-substituted 11-azaartemisinin. researchgate.netnih.gov This process replaces the lactone ring of artemisinin with a more chemically stable lactam moiety. scirp.org The greater stability of lactams compared to lactones, particularly under acidic conditions, may enhance the bioavailability of these derivatives. researchgate.net

The design of next-generation derivatives focuses on strategic modifications to the this compound scaffold to improve therapeutic efficacy, stability, and solubility. Research has shown that attaching electron-withdrawing groups, such as arene- and alkanesulfonyl moieties, to the nitrogen atom of 11-azaartemisinin can significantly enhance thermal stability, with some derivatives having melting points above 200°C. researchgate.net Future design strategies could involve:

Modification of the Hydroxyethyl (B10761427) Group: Esterification or etherification of the terminal hydroxyl group to introduce new functionalities that could modulate solubility, metabolic stability, or target engagement.

Alterations to the Azaartemisinin Core: Introducing substituents at various positions on the tetracyclic core structure to influence lipophilicity and interaction with biological targets.

Creation of Dimeric Compounds: Synthesizing dimers by linking two azaartemisinin units, a strategy that has shown promise in generating compounds with interesting biological activities. researchgate.net For instance, reacting artemisinin with ethylenediamine (B42938) can produce a dimeric lactam. nih.gov

These synthetic efforts are increasingly guided by computational chemistry to predict the properties and activities of novel analogs before their synthesis. scirp.orgscirp.org

| Modification Strategy | Potential Advantage | Example from Related Compounds |

| N-Sulfonylation | Increased thermal stability, potent antimalarial activity. researchgate.net | N-(p-trifluoromethylbenzenesulfonyl)-11-azaartemisinin showed high potency (IC50 values of 2-3 nM) against P. falciparum. nih.gov |

| N-Acylation | Sub-nanomolar antimalarial activity. researchgate.net | N-nitroarylcarbonyl derivatives exhibit potent activity against P. falciparum. researchgate.net |

| Dimerization | Novel biological activities. researchgate.net | An ethylenediamine-linked dimer of azaartemisinin was found to possess antimalarial activity. nih.govresearchgate.net |

| Side-Chain Etherification | Potent in vivo antimalarial activity. malariaworld.org | Ether derivatives of hydroxy-functionalized 11-azaartemisinins demonstrated 100% protection in mice models at specific doses. malariaworld.org |

Synergistic Combination Strategies with Other Bioactive Agents in Preclinical Models

The standard of care for uncomplicated malaria relies on Artemisinin-based Combination Therapies (ACTs) to enhance efficacy and combat the emergence of drug resistance. nih.gov This principle is being extended to next-generation derivatives like this compound. The rationale for combination therapy is to utilize drugs with different mechanisms of action, which can lead to a synergistic effect and reduce the likelihood of resistance development. nih.gov

Preclinical research is essential to identify optimal partner drugs for this compound. Potential synergistic agents could include:

Redox-Active Compounds: Agents like methylene (B1212753) blue may work synergistically with artemisinin derivatives.

Quinolones and Related Compounds: Drugs targeting different parasite pathways, such as tafenoquine, an 8-aminoquinoline, could be effective partners. nih.gov

Conventional Chemotherapeutics: For non-malarial indications like cancer, combining azaartemisinins with DNA-damaging agents or targeted therapies could enhance cytotoxicity against tumor cells.

Preclinical evaluation of these combinations would typically involve in vitro checkerboard assays to determine synergy, followed by in vivo studies in relevant animal models (e.g., murine models of malaria or cancer xenograft models) to confirm efficacy and assess any potential for increased toxicity.

Application of Artificial Intelligence and Machine Learning in Drug Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by accelerating the discovery and optimization of new drug candidates. frontiersin.orgmednexus.org In the context of this compound, these computational tools are being applied to design novel derivatives with enhanced activity and desirable physicochemical properties. scirp.orgscirp.org

The process often involves building quantitative structure-activity relationship (QSAR) models using existing data from various N-11-azaartemisinin analogs. nih.gov Supervised machine learning methods are employed to classify compounds and predict their biological activity based on molecular descriptors. scirp.orgscirp.org

| AI/ML Technique | Application in Azaartemisinin Design | Research Finding |

| Molecular Electrostatic Potential (MEP) Mapping | Investigating key structural features required for biological activity. scirp.org | MEP maps of active N-11-azaartemisinins are similar to artemisinin in the crucial 1,2,4-trioxane (B1259687) ring region. scirp.org |

| Ligand-Receptor Interaction Modeling | Simulating the interaction between azaartemisinin derivatives and their biological targets, such as heme. scirp.org | The distance between the peroxide bridge oxygens and the heme iron is a critical factor for interaction energy and biological activity. scirp.org |

| Supervised Machine Learning (PCA, HCA, KNN, SIMCA, SDA) | Classifying compounds into high-activity and low-activity classes based on molecular properties. scirp.orgscirp.org | Properties like LUMO+1 energy, the distance between specific carbon atoms (d(C6-C5)), and total surface area were identified as key descriptors for separating compounds by activity. scirp.org |

| Deep Learning (e.g., DeepMalaria) | Screening large virtual libraries to predict antiplasmodial properties from chemical structures (SMILES). frontiersin.orgnih.gov | A graph-based deep learning model was successfully trained on thousands of compounds to identify novel antimalarial hits. frontiersin.org |

Exploration of Novel Therapeutic Indications and Untapped Biological Pathways

While the artemisinin scaffold is synonymous with antimalarial therapy, its derivatives are being investigated for a broad spectrum of other therapeutic applications. The unique endoperoxide bridge is key to its reactivity and bioactivity, which may be harnessed against other diseases.

Oncology: Artemisinin derivatives have shown promise as anticancer agents. Recent studies have designed and evaluated novel azaartemisinin derivatives as potential therapeutics for triple-negative breast cancer (TNBC). nih.gov Molecular docking studies suggest that these compounds may act as inhibitors of the epidermal growth factor receptor (EGFR), a key pathway in many cancers. nih.gov The cytotoxic activity of related compounds against human breast ductal carcinoma has also been reported. researchgate.net

Other Parasitic Diseases: The activity of azaartemisinins is not limited to Plasmodium. N-sulfonyl derivatives of 11-azaartemisinin have demonstrated potent activity against Neospora caninum, an apicomplexan parasite, with the most active derivative showing an IC50 value of 40 nM. researchgate.net

Osteoporosis: In a notable example of drug repurposing guided by AI, the artemisinin derivative dihydroartemisinin (B1670584) was identified by a deep learning algorithm as a potential treatment for osteoporosis. technologynetworks.com It was found to rescue bone loss in mouse models by promoting the differentiation of mesenchymal stem cells into bone-forming osteoblasts. technologynetworks.com This opens up the possibility that azaartemisinin derivatives could also have effects on bone metabolism.

Herbicidal Activity: Early research has also noted that azaartemisinin analogues display herbicidal activity, suggesting potential applications in agriculture. nih.gov

These findings underscore the importance of screening this compound and its next-generation analogs against a diverse range of biological targets and disease models to uncover their full therapeutic potential.

Development of Advanced In Vitro and In Vivo Assay Systems for Efficacy Evaluation

Rigorous and predictive testing models are crucial for advancing this compound derivatives from the laboratory to clinical consideration. A multi-tiered approach using a suite of in vitro and in vivo assays is necessary to fully characterize their efficacy and selectivity.

In Vitro Assay Systems:

Antimalarial Potency: Assays against various strains of Plasmodium falciparum, including chloroquine-sensitive (e.g., NF54) and multidrug-resistant (e.g., K1, W2) strains, are fundamental for determining potency (IC50 values). nih.gov

Transmission-Blocking Activity: To assess the potential to halt malaria transmission, compounds are tested against different developmental stages of the parasite, particularly early and late-stage gametocytes, using methods like luciferase and parasite lactate (B86563) dehydrogenase (pLDH) assays. nih.gov

Anticancer Efficacy: Cytotoxicity is measured against panels of human cancer cell lines (e.g., MDA-MB-231 and MDA-MB-468 for breast cancer) to determine IC50 values. nih.gov

Selectivity and Toxicity: To assess safety, compounds are tested against non-cancerous human cell lines, such as human fetal lung fibroblasts (e.g., WI-38), to calculate a selectivity index (SI), which is the ratio of toxicity to efficacy. nih.gov

In Vivo Assay Systems:

Murine Malaria Models: The efficacy of derivatives is commonly evaluated in mice infected with rodent malaria parasites like Plasmodium berghei or the multidrug-resistant Plasmodium yoelii. nih.govmalariaworld.org These models allow for the assessment of parasite clearance and host survival.

Cancer Xenograft Models: To evaluate anticancer potential in a living system, human tumor cells are implanted in immunocompromised mice. The effect of the drug on tumor growth and regression is then monitored over time.

Pharmacokinetic (PK) Studies: In vivo models are also essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. nih.gov This includes measuring key parameters like half-life, clearance rates, and bioavailability, which are critical for predicting therapeutic performance. nih.gov

The development of more sophisticated models, such as 3D organoids or humanized mouse models, could provide even more accurate predictions of human responses in the future.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-Hydroxyethyl)-11-azaartemisinin and confirming its structural integrity?

- Methodological Answer : Synthesis typically involves substituting the 11-azaartemisinin core with a hydroxyethyl group via nucleophilic addition or coupling reactions. Structural confirmation requires spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to verify substituent integration and connectivity.

- Mass Spectrometry (MS) : Confirm molecular weight using high-resolution MS (e.g., HRMS-ESI).

- HPLC-PDA : Assess purity (>98% as per commercial standards) .

Q. How should researchers assess the antimalarial efficacy of this compound in vitro?

- Experimental Design :

- Parasite Strains : Use drug-resistant Plasmodium falciparum lines (e.g., K1 or Dd2 strains).

- Assay Protocol : Perform a 72-hour SYBR Green I-based assay to measure growth inhibition.

- Controls : Include dihydroartemisinin (DHA) as a reference compound.

- Data Analysis : Calculate IC values and compare to derivatives like N-(2'-acetaldehydo)-11-azaartemisinin, which showed 26x higher in vitro activity than DHA .

Q. What are the stability and storage conditions for maintaining the integrity of this compound in experimental settings?

- Guidelines :

- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation.

- Stability Testing : Monitor purity via HPLC every 6 months. Avoid prolonged exposure to moisture or oxygen, which may hydrolyze the endoperoxide bridge critical for antimalarial activity.

Advanced Research Questions

Q. What strategies can resolve discrepancies between in vitro and in vivo efficacy data for this compound derivatives?

- Methodological Framework :

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation (e.g., via LC-MS/MS).

- Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) to improve in vivo absorption.

- Dose-Response Studies : Use murine malaria models (e.g., P. berghei-infected mice) to correlate in vitro IC with curative doses. For example, N-(2'-acetaldehydo)-11-azaartemisinin showed 4x higher in vivo efficacy than DHA despite a 26x in vitro advantage, suggesting metabolic or pharmacokinetic limitations .

Q. How does the hydroxyethyl substituent influence the compound's mechanism of action compared to other 11-azaartemisinin derivatives?

- Structure-Activity Relationship (SAR) Analysis :

- Redox Reactivity : Compare the endoperoxide bond stability via cyclic voltammetry. Hydrophilic groups like hydroxyethyl may reduce heme-mediated activation.

- Cellular Localization : Use fluorescence-tagged derivatives to track subcellular accumulation in parasitized erythrocytes.

- Resistance Profiling : Test against artemisinin-resistant PfKelch13 mutants to evaluate cross-resistance.

Q. How can researchers design experiments to assess non-antimalarial bioactivities of this compound?

- Dual-Activity Screening :

- Herbicidal Assays : Adapt Arabidopsis thaliana germination inhibition protocols, as azaartemisinin analogues have shown herbicidal activity .

- Anticancer Profiling : Test cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) using MTT assays, with IC comparisons to artemisinin derivatives.

Data Contradiction Analysis

Q. How should researchers address conflicting data on the metabolic stability of this compound across studies?

- Hypothesis-Driven Workflow :

- In Vitro Metabolism : Incubate with liver microsomes (human/murine) and quantify degradation via LC-MS.

- Isotope Labeling : Use C-labeled compounds to trace metabolite pathways.

- Cross-Study Comparison : Tabulate published half-life values and identify variables (e.g., assay pH, temperature) causing discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.